molecular formula C30H30N4O3 B11285504 N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide

N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide

Cat. No.: B11285504
M. Wt: 494.6 g/mol
InChI Key: KHNRLMAQYUFEES-UHFFFAOYSA-N
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Description

N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of other complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other indole derivatives, N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE stands out due to its unique structural features and diverse biological activities. Similar compounds include other trisubstituted indoles and benzoindoles, which also exhibit a range of pharmacological properties . the specific substitutions and functional groups in this compound confer distinct properties that make it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C30H30N4O3

Molecular Weight

494.6 g/mol

IUPAC Name

N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-ethylacetamide

InChI

InChI=1S/C30H30N4O3/c1-5-32(18-22-11-7-6-8-12-22)26(35)19-33-27-24-17-21(3)14-15-25(24)31(4)28(27)29(36)34(30(33)37)23-13-9-10-20(2)16-23/h6-17H,5,18-19H2,1-4H3

InChI Key

KHNRLMAQYUFEES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4)C)N(C5=C3C=C(C=C5)C)C

Origin of Product

United States

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